molecular formula C8H12ClNO B2541423 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole CAS No. 1504676-07-6

5-Tert-butyl-4-(chloromethyl)-1,3-oxazole

Cat. No.: B2541423
CAS No.: 1504676-07-6
M. Wt: 173.64
InChI Key: DAENJSGPEBONHZ-UHFFFAOYSA-N
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Description

5-tert-butyl-4-(chloromethyl)-1,3-oxazole (CAS 1504676-07-6) is a versatile 1,3-oxazole-based chemical building block of high interest in synthetic and medicinal chemistry research. The 1,3-oxazole ring is a fundamental five-membered monocyclic heteroarene, containing both a nitrogen and an oxygen atom, and is a privileged scaffold found in a diverse array of bioactive marine natural products and synthetic therapeutic agents (PMC Disclaimer). The reactive chloromethyl group at the 4-position of the oxazole ring makes this compound a particularly valuable intermediate for further functionalization, enabling its use in the construction of more complex molecular architectures. Researchers utilize this and related oxazole derivatives in the design and synthesis of novel compounds for pharmacological evaluation, given that the 1,3-oxazole motif is present in substances with documented antibacterial, antifungal, anti-inflammatory, antiviral, and cytotoxic properties (PMC Disclaimer). The tert-butyl substituent contributes desirable steric and electronic properties for structure-activity relationship (SAR) studies. This product is supplied for research purposes as a building block and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. CAS Number: 1504676-07-6 Molecular Formula: C8H12ClNO Purity: ≥87% (Area by HPLC) Storage: Sealed in dry, store at 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-(chloromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)10-5-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAENJSGPEBONHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 5 Tert Butyl 4 Chloromethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group of 5-tert-butyl-4-(chloromethyl)-1,3-oxazole is highly reactive towards nucleophilic attack, proceeding predominantly through an S(_N)2 mechanism. This reactivity allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for the synthesis of more complex molecules. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), which are known to enhance the rate of S(_N)2 substitutions.

The reaction of this compound with various primary and secondary amines provides a direct route to N-substituted aminomethyl oxazole (B20620) derivatives. The nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This transformation is a common strategy for incorporating the oxazole moiety into larger, biologically relevant structures. For instance, reactions with primary amines yield secondary amines, while reactions with secondary amines produce tertiary amines.

Table 1: Examples of Nucleophilic Substitution with Amines
Amine NucleophileProduct StructureProduct Name
BenzylamineProduct with BenzylamineN-((5-(tert-butyl)-1,3-oxazol-4-yl)methyl)benzylamine
PyrrolidineProduct with Pyrrolidine4-(pyrrolidin-1-ylmethyl)-5-(tert-butyl)-1,3-oxazole
MorpholineProduct with Morpholine4-((5-(tert-butyl)-1,3-oxazol-4-yl)methyl)morpholine

As a potent electrophile, this compound can be used to alkylate a variety of carbon nucleophiles. This includes carbanions generated from active methylene (B1212753) compounds, such as diethyl malonate, leading to the formation of new carbon-carbon bonds. Such reactions are fundamental in extending carbon chains and building more elaborate molecular architectures. Another important class of alkylation is the Friedel-Crafts reaction, where the compound can alkylate aromatic rings in the presence of a Lewis acid catalyst, attaching the oxazole moiety to an aryl system. cerritos.edu

Table 2: C-Alkylation Reactions
Carbon NucleophileGeneral ConditionsProduct Type
Diethyl malonateBase (e.g., NaH, NaOEt) in an appropriate solvent (e.g., EtOH, DMF)Diethyl 2-((5-(tert-butyl)-1,3-oxazol-4-yl)methyl)malonate
BenzeneLewis Acid (e.g., AlCl₃)4-(benzyl)-5-(tert-butyl)-1,3-oxazole
Sodium cyanidePolar aprotic solvent (e.g., DMF)2-(5-(tert-butyl)-1,3-oxazol-4-yl)acetonitrile

Beyond nitrogen and carbon nucleophiles, the chloromethyl group readily reacts with other heteroatom nucleophiles. Thiolates and alkoxides can displace the chloride to form thioethers and ethers, respectively. These reactions broaden the scope of accessible derivatives, allowing for the introduction of sulfur and oxygen-based functionalities. For example, reaction with sodium thiophenoxide would yield a phenyl thioether, while reaction with sodium methoxide (B1231860) would produce a methyl ether derivative.

Table 3: Reactions with Heteroatom Nucleophiles
NucleophileProduct TypeExample Product Name
Thiolates (RS⁻)Thioether4-((benzylthio)methyl)-5-(tert-butyl)-1,3-oxazole
Alkoxides (RO⁻)Ether4-(methoxymethyl)-5-(tert-butyl)-1,3-oxazole
Phenoxides (ArO⁻)Aryl Ether4-(phenoxymethyl)-5-(tert-butyl)-1,3-oxazole

Cross-Coupling Reactions Involving the Chloromethyl Group

While palladium-catalyzed cross-coupling reactions traditionally involve sp²-hybridized carbon-halide bonds, there are precedents for the participation of activated sp³-hybridized carbons, such as those in benzylic or allylic halides. The chloromethyl group on the oxazole ring exhibits similar reactivity. Research on the closely related analogue, 4-bromomethyl-2-chlorooxazole, has demonstrated that the 4-halomethyl position can selectively participate in palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Reaction : The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide, can be adapted for substrates like this compound. Studies on the analogous 4-bromomethyl-2-chlorooxazole show that Suzuki coupling with arylboronic acids occurs at the 4-bromomethyl position, yielding 4-arylmethyl-2-chlorooxazoles in moderate yields. researchgate.net This suggests a viable pathway for creating a C(sp³)-C(sp²) bond, linking the oxazole moiety to various aryl or heteroaryl systems via a methylene bridge.

Heck and Sonogashira Reactions : The direct participation of an sp³-hybridized chloromethyl group as the electrophile in traditional Heck (coupling with an alkene) or Sonogashira (coupling with a terminal alkyne) reactions is not a standard transformation. These reactions typically require an sp²-hybridized halide. mdpi.comnih.gov While variations exist, the application of these specific named reactions directly to the chloromethyl group of this oxazole is not well-documented in the available literature.

Stille Coupling : A significant transition metal-catalyzed reaction for this class of compounds is the Stille coupling. Research has shown that 4-bromomethyl-2-chlorooxazole undergoes Stille coupling with organostannanes selectively at the 4-bromomethyl position in good to excellent yields. researchgate.net This reaction, catalyzed by palladium complexes such as Pd(PPh₃)₄, provides an effective method for forming carbon-carbon bonds. This high-yield transformation highlights the utility of the halomethyl group as a versatile coupling handle.

Table 4: Palladium-Catalyzed Cross-Coupling at the 4-Chloromethyl Position
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)4-(Arylmethyl)-5-(tert-butyl)-1,3-oxazole
StilleR-Sn(Bu)₃Pd Catalyst (e.g., Pd(PPh₃)₄)4-(Substituted-methyl)-5-(tert-butyl)-1,3-oxazole

Nickel-Catalyzed Reactions : Modern advancements in catalysis have demonstrated the efficacy of nickel catalysts in cross-coupling reactions, often enabling transformations that are challenging for palladium. Nickel-photoredox catalysis, for example, has been shown to facilitate C-O and C-N bond-forming reactions under mild conditions. chemrxiv.org While specific examples using this compound are not detailed, these emerging methodologies present potential future avenues for its derivatization.

Metalation and Subsequent Electrophilic Trapping Reactions for Further Functionalization

The direct functionalization of the oxazole ring of this compound can be achieved through metalation, which involves the deprotonation of a C-H bond on the ring to form an organometallic intermediate. This reactive species can then be "trapped" by a variety of electrophiles, allowing for the introduction of new functional groups.

A significant challenge in the metalation of oxazoles is the potential for ring fragmentation, especially when lithiated at the C2 position. However, the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has been shown to produce stable magnesiated or zincated oxazole species that resist ring-opening. nih.gov This methodology provides a robust platform for the functionalization of the oxazole core.

Starting with an appropriately substituted oxazole, successive metalations can be performed. For instance, deprotonation of the parent oxazole ring occurs most readily at the C2 position due to its higher acidity compared to C5 and C4. tandfonline.com This allows for the sequential introduction of substituents. After the initial functionalization, a second metalation can be directed to another position on the ring, followed by trapping with a different electrophile. This stepwise approach enables the synthesis of highly functionalized, trisubstituted oxazoles. nih.gov The resulting organometallic intermediates readily react with a diverse range of electrophiles.

Table 1: Examples of Electrophilic Trapping of Metalated Oxazoles

Electrophile Reagent Example Resulting Functional Group
Aryl Halides Phenyl Iodide Phenyl
Allylic Halides Allyl Bromide Allyl
Acid Chlorides Benzoyl Chloride Benzoyl
Silyl Halides Trimethylsilyl Chloride (TMSCl) Trimethylsilyl

This table presents a generalized summary of reactions based on the functionalization of the parent oxazole scaffold as described in the literature. nih.gov

Regioselective Functionalization of the Oxazole Ring System

Regioselectivity—the control of where a reaction occurs on a molecule—is paramount in the synthesis of complex substituted oxazoles. The inherent electronic properties of the oxazole ring dictate the relative acidity of its protons, following the general order C2 > C5 > C4. tandfonline.com This intrinsic reactivity can be harnessed to achieve selective deprotonation and subsequent functionalization.

The use of sterically hindered TMP-bases of magnesium and zinc allows for highly regioselective metalations. nih.gov For the parent oxazole, reaction with TMPMgCl·LiCl leads to selective deprotonation at the C2 position. The resulting 2-magnesiated oxazole can then be functionalized. Subsequently, treating the 2-substituted oxazole with a stronger base like TMPZnCl·LiCl can achieve deprotonation at the C4 position, enabling the introduction of a second substituent. nih.gov

In the case of this compound, the C4 and C5 positions are already substituted. Therefore, regioselective functionalization would primarily target the C2 position, which is the most acidic site. Metalation with a suitable base would generate a 2-metalo-5-tert-butyl-4-(chloromethyl)-1,3-oxazole intermediate, which could then be reacted with an electrophile to yield a 2,4,5-trisubstituted oxazole. This strategy is a cornerstone for building molecular complexity on the oxazole framework. nih.govthieme-connect.com

Rearrangement and Isomerization Pathways of this compound Analogues

The oxazole ring and its derivatives can undergo several types of rearrangement and isomerization reactions, which are powerful tools for accessing different substitution patterns that may be difficult to obtain through direct synthesis.

A notable example in oxazole analogues is the "halogen dance" rearrangement. muni.czthieme-connect.comnih.gov This base-catalyzed reaction involves the migration of a halogen atom from one position to another on the oxazole ring. The process is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to the halogen. thieme-connect.comnih.gov For instance, in a 5-bromo-oxazole analogue, deprotonation at C4 can lead to a cascade of metal-halogen exchanges, ultimately resulting in the formation of a thermodynamically more stable 5-lithio-4-bromo-oxazole intermediate. thieme-connect.comnih.gov This intermediate can then be quenched with an electrophile to install a new substituent at the C5 position, effectively achieving an isomerization of the original 5-bromo-oxazole to a 5-substituted-4-bromo-oxazole. muni.czthieme-connect.com This methodology provides a strategic route to 2,4,5-trisubstituted oxazoles. nih.gov

Table 2: The Halogen Dance Rearrangement in a 5-Bromo-oxazole Analogue

Step Description Intermediate/Product
1. Initial State 5-Bromo-oxazole analogue. 5-Bromo-oxazole
2. Deprotonation Reaction with LDA at C4. 4-Lithio-5-bromo-oxazole
3. Rearrangement Halogen migration via metal-halogen exchange. 5-Lithio-4-bromo-oxazole

This table illustrates the general mechanism of the halogen dance rearrangement as applied to substituted oxazoles. thieme-connect.comnih.gov

Another relevant isomerization pathway involves the photochemical conversion of isoxazoles (1,2-oxazoles) into their corresponding 1,3-oxazole counterparts. A continuous flow process has been developed that uses photochemical transposition to cleanly and rapidly convert various di- and trisubstituted isoxazoles into the isomeric oxazole products. nih.gov This transformation provides a mild and efficient method for accessing substituted oxazole structures from readily available isoxazole (B147169) precursors.

Furthermore, thermal rearrangements of specific oxazole analogues have been studied. For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles can lead to the formation of 4H-pyrrolo[2,3-d]oxazoles. mdpi.com However, it is noteworthy that attempts to perform this thermal reaction on an analogue bearing a chloromethyl substituent resulted in decomposition, suggesting that certain reactive groups can interfere with these rearrangement pathways. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Tert Butyl 4 Chloromethyl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A detailed analysis using one-dimensional and two-dimensional NMR techniques would be required for the complete assignment of all proton and carbon signals in 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on the analysis of substituted oxazoles and compounds containing tert-butyl and chloromethyl groups, the expected chemical shifts for this compound can be predicted.

¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the oxazole (B20620) ring proton, the chloromethyl protons, and the tert-butyl protons.

The lone proton on the oxazole ring (H-2) would appear as a singlet in the aromatic region, typically downfield due to the electronegativity of the adjacent oxygen and nitrogen atoms.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would also appear as a singlet, shifted downfield by the adjacent chlorine atom.

The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically the most upfield signal in the spectrum.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom in the molecule.

The carbon atoms of the oxazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region (typically δ 120-170 ppm). amazonaws.comrsc.org The C-5 carbon, being attached to the bulky tert-butyl group, and the C-2 carbon would likely be the most downfield.

The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.

The quaternary and methyl carbons of the tert-butyl group would appear in the upfield region of the spectrum. The chemical shifts for tert-butyl groups on heterocyclic rings are well-documented. amazonaws.comresearchgate.net For instance, in Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate, the quaternary carbon and the methyl carbons of the tert-butyl group appear at approximately 33.5 ppm and 28.3 ppm, respectively. amazonaws.com

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | | H-2 (oxazole ring) | ~8.0 - 8.5 | Singlet (s) | 1H | | -CH₂Cl (chloromethyl) | ~4.6 - 5.0 | Singlet (s) | 2H | | -C(CH₃)₃ (tert-butyl) | ~1.3 - 1.5 | Singlet (s) | 9H |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Assignment | Expected Chemical Shift (δ, ppm) | | C-2 (oxazole ring) | ~150 - 155 | | C-4 (oxazole ring) | ~125 - 135 | | C-5 (oxazole ring) | ~160 - 168 | | -CH₂Cl (chloromethyl) | ~35 - 45 | | -C (CH₃)₃ (tert-butyl, quaternary) | ~30 - 35 | | -C(C H₃)₃ (tert-butyl, methyls) | ~28 - 30 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

To confirm the structural assignments and connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks are expected since all proton signals are singlets and are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their respective carbon atoms: the H-2 signal to C-2, the -CH₂Cl proton signal to the chloromethyl carbon, and the tert-butyl proton signal to the methyl carbons.

The H-2 proton correlating to the C-4 and C-5 carbons of the oxazole ring.

The -CH₂Cl protons correlating to the C-4 and C-5 carbons.

The tert-butyl protons correlating to the C-5 carbon and the quaternary carbon of the tert-butyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. A key expected correlation would be between the protons of the chloromethyl group and the tert-butyl group, confirming their proximity on adjacent positions (C-4 and C-5) of the oxazole ring.

Application of ¹⁹F NMR for Fluorinated Analogues

While no specific fluorinated analogues of this compound were identified in the surveyed literature, ¹⁹F NMR spectroscopy is an invaluable tool for the characterization of organofluorine compounds. If, for example, a derivative were synthesized where the chloromethyl group was replaced by a trifluoromethyl (-CF₃) group, ¹⁹F NMR would be essential. It would show a singlet for the three equivalent fluorine atoms, and the chemical shift would be indicative of the electronic environment. Furthermore, ¹⁹F-¹³C and ¹⁹F-¹H couplings observed in carbon and proton spectra would provide additional structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₈H₁₂ClNO. calpaclab.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches the calculated exact mass for this formula, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks separated by two mass units (M and M+2), providing definitive evidence for the presence of a single chlorine atom.

| HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₈H₁₂ClNO | | Molecular Weight (Monoisotopic) | 173.0607 Da | | Expected Observation | A molecular ion peak at m/z corresponding to the calculated exact mass, along with an M+2 peak confirming the presence of chlorine. |

Ionization Techniques (e.g., ESI-MS, FAB-MS, LC-MS) and Fragmentation Pathway Analysis

Various ionization techniques can be used to generate ions for mass analysis. Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), is a soft ionization method that typically produces the protonated molecule [M+H]⁺, ideal for molecular weight determination.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation is likely to occur at the weakest bonds and lead to the formation of stable fragments. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation, resulting in an [M-15]⁺ ion. researchgate.net

Loss of isobutylene (B52900) (C₄H₈): Another characteristic pathway for tert-butyl groups involves rearrangement and elimination of isobutylene, leading to an [M-56]⁺ ion. doaj.org

Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C-C bond between the oxazole ring and the chloromethyl group would result in an [M-49]⁺ ion.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would generate an [M-35]⁺ ion.

The relative abundance of these fragment ions would provide further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis of its constituent functional groups—the 1,3-oxazole ring, the tert-butyl group, and the chloromethyl group—allows for the prediction of its characteristic spectral features.

The 1,3-oxazole ring is characterized by several distinct vibrational modes. Typically, the C=N stretching vibration appears in the region of 1680-1620 cm⁻¹. The C=C stretching vibration is usually observed around 1600-1500 cm⁻¹. The ring breathing modes and C-H in-plane deformations of the oxazole ring give rise to bands in the 1350-1000 cm⁻¹ region. thepharmajournal.com

The tert-butyl group introduces a set of strong, characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. researchgate.net Strong bending vibrations for the methyl groups are also prominent, with asymmetric deformations appearing around 1475-1450 cm⁻¹ and symmetric "umbrella" mode deformations near 1370-1365 cm⁻¹. The presence of the quaternary carbon leads to characteristic skeletal vibrations at lower frequencies. nih.gov

The chloromethyl group (-CH₂Cl) contributes its own set of vibrational signatures. The C-H stretching vibrations of the methylene group are anticipated in the 3000-2850 cm⁻¹ range. pressbooks.pub A key feature is the C-Cl stretching vibration, which typically gives a strong band in the 800-600 cm⁻¹ region of the IR spectrum. researchgate.net The CH₂ scissoring and wagging modes are also expected in the fingerprint region.

Table 1: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric C-H Stretch tert-Butyl 2975-2950 Strong (IR), Medium (Raman)
Symmetric C-H Stretch tert-Butyl 2875-2865 Medium (IR), Strong (Raman)
C=N Stretch Oxazole Ring 1680-1620 Medium
C=C Stretch Oxazole Ring 1600-1500 Medium
Asymmetric CH₃ Bend tert-Butyl 1475-1450 Strong
Symmetric CH₃ Bend tert-Butyl 1370-1365 Strong
Ring Breathing/Deformation Oxazole Ring 1350-1000 Medium to Weak

This table is generated based on characteristic frequencies of the constituent functional groups.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related tert-butyl substituted heterocyclic compounds allows for a general discussion of its likely solid-state characteristics. tandfonline.comanchor-publishing.com

Table 2: Hypothetical Crystallographic Parameters for a Tert-Butyl Substituted Oxazole Derivative

Parameter Description Expected Value/System
Crystal System The symmetry of the unit cell. Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c or Pna2₁
a, b, c (Å) The dimensions of the unit cell. Dependent on packing
α, β, γ (°) The angles of the unit cell. β ≠ 90° for monoclinic; all 90° for orthorhombic

This table presents hypothetical data based on common crystal systems for organic molecules and is for illustrative purposes only.

The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's conformation and the electronic effects of the substituents on the oxazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The molecular formula for this compound is C₈H₁₂ClNO.

Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u).

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (u) Number of Atoms Total Weight (u) Percentage (%)
Carbon C 12.011 8 96.088 55.34
Hydrogen H 1.008 12 12.096 6.97
Chlorine Cl 35.453 1 35.453 20.42
Nitrogen N 14.007 1 14.007 8.07
Oxygen O 15.999 1 15.999 9.22

| Total | | | | 173.643 | 100.00 |

Experimental determination of the elemental composition, typically through combustion analysis, would be expected to yield values in close agreement with these theoretical percentages, confirming the identity and purity of the compound.

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The oxazole ring acts as the primary chromophore in this compound. Aromatic heterocyclic compounds like oxazole typically exhibit π → π* transitions. wikipedia.org For the unsubstituted oxazole, these transitions are observed in the far UV region. However, substitution on the ring can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). thepharmajournal.com

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm)
π → π* Oxazole Ring 200 - 300

This table provides a general expectation for the electronic transitions based on the oxazole chromophore.

Further photophysical studies, such as fluorescence spectroscopy, could provide insights into the emissive properties of the molecule and its potential applications in materials science, although such data is not currently available in the public domain for this specific compound.

Applications of 5 Tert Butyl 4 Chloromethyl 1,3 Oxazole in Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Advanced Organic Molecules

5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a versatile synthetic intermediate in organic chemistry. The 1,3-oxazole ring is a significant heterocyclic nucleus found in a wide array of biologically active compounds and natural products. lifechemicals.comnih.gov The presence of a reactive chloromethyl group at the 4-position allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. smolecule.com The tert-butyl group at the 5-position provides steric bulk, which can influence the regioselectivity of reactions and enhance the stability of the molecule and its derivatives.

The chloromethyl group is a key feature, enabling nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and alcohols, thereby facilitating the synthesis of a diverse range of advanced organic molecules. smolecule.com For instance, the reaction with primary amino acids can lead to the formation of disubstituted oxazoles through a decarboxylative oxidative cyclization. connectjournals.com

Table 1: Reactivity of the Chloromethyl Group

Reactant Type Product Type Potential Application
Amines Aminomethyl-oxazoles Pharmaceutical synthesis
Thiols Thioether-linked oxazoles Materials science
Alcohols/Phenols Ether-linked oxazoles Agrochemical development

Building Block for Complex Organic Scaffolds and Heterocycles

The oxazole (B20620) moiety itself is a fundamental component of many complex natural products, including those isolated from marine microorganisms. lifechemicals.com As a functionalized oxazole, this compound serves as a starting point for the construction of more elaborate molecular architectures. Its utility as a building block is rooted in the ability to undergo various chemical reactions to form larger, more complex heterocyclic systems. flemingcollege.ca

The synthesis of complex scaffolds often involves multi-step reaction sequences where the oxazole ring acts as a stable core. The chloromethyl group can be transformed into other functionalities, which can then participate in cyclization reactions to form fused heterocyclic systems. For example, it can be used in the synthesis of pyrazole substituted oxazole derivatives. ijpsonline.com

Precursor in the Synthesis of Organic Ligands and Catalysts

This compound can be used to synthesize a variety of oxazole-based ligands. The chloromethyl group allows for the attachment of the oxazole unit to other coordinating groups, such as pyridines or other oxazolines, to create bidentate or tridentate ligands. mdpi.com Vanadium complexes with oxazole-oxazoline ligands, for instance, have shown activity in ethylene polymerization and copolymerization. mdpi.com The steric hindrance provided by the tert-butyl group can influence the coordination geometry and, consequently, the activity and selectivity of the resulting catalyst. mdpi.com

Development of Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes)

Oxadiazole derivatives, which share structural similarities with oxazoles, are known for their applications in materials science, including their optoelectronic properties. organic-chemistry.org While direct evidence for the use of this compound in optoelectronic materials is limited, the general class of oxazole-containing compounds is of interest in this field. The rigid, aromatic nature of the oxazole ring can contribute to favorable electronic properties, such as charge transport and luminescence.

The functionalization capabilities of this molecule allow for its incorporation into larger conjugated systems, which are essential for organic electronic materials. By reacting the chloromethyl group with suitable chromophores or other electronically active moieties, it is possible to synthesize novel materials for applications in devices like Organic Light-Emitting Diodes (OLEDs).

Applications in Agrochemical Research and Development

The oxazole scaffold is present in various compounds with potential applications in agriculture. While specific agrochemical uses for this compound are not extensively documented, the structural motifs it contains are relevant to the design of new active ingredients. The biological activity of oxazole derivatives makes them promising candidates for the development of novel pesticides and herbicides. nih.gov

The ability to easily modify the molecule at the chloromethyl position allows for the creation of a range of derivatives that can be screened for biological activity against various agricultural pests and diseases.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds. nih.govaccessscience.com The concept relies on the use of versatile building blocks that can be systematically modified to generate a diverse set of molecules. umb.edu

This compound is well-suited for use in combinatorial synthesis. The reactive chloromethyl group provides a convenient handle for attaching the molecule to a solid support or for reacting it with a variety of building blocks in a parallel synthesis format. This allows for the efficient generation of libraries of oxazole-containing compounds, which can then be screened for desired biological or material properties. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-tert-butyl-4-(chloromethyl)-1,3-oxazole, and what are the critical reaction parameters?

  • Methodological Answer: The synthesis typically involves chloromethylation of a preformed oxazole core. One approach uses oxazole derivatives reacted with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chloromethyl group . For tert-butyl substitution, tert-butoxycarbonyl (Boc) protection or direct alkylation under Friedel-Crafts conditions may be employed. Critical parameters include:
  • Temperature: 0–25°C for chloromethylation to avoid side reactions.
  • Catalyst Loading: 10–20 mol% ZnCl₂ for efficient activation.
  • Solvent: Dichloromethane or toluene for optimal solubility.
    Example workflow:
StepReagents/ConditionsYield (%)Reference
Oxazole core formationGlycine derivatives + cyclizing agents (POCl₃)60–75
ChloromethylationMOMCl, ZnCl₂, DCM, 0°C45–60
tert-Butyl introductionBoc₂O, DMAP, THF70–85

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). The chloromethyl (–CH₂Cl) group shows splitting at ~4.5 ppm (¹H) and 40–45 ppm (¹³C) .
  • IR: Stretching vibrations for C–Cl (~650 cm⁻¹) and oxazole ring C=N (~1650 cm⁻¹) confirm functional groups .
  • HRMS: Exact mass calculation (C₈H₁₂ClNO: 173.06 g/mol) should match experimental values within 3 ppm error . Discrepancies may arise from isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) or impurities.

Advanced Questions

Q. What strategies resolve discrepancies between calculated and experimental spectral data (e.g., HRMS) for derivatives of this compound?

  • Methodological Answer:
  • Calibration: Use internal standards (e.g., sodium trifluoroacetate for HRMS) to correct instrumental drift .
  • Isotopic Peaks: Account for chlorine’s natural abundance (³⁵Cl:75%, ³⁷Cl:25%) in mass spectral analysis. For C₈H₁²³⁵ClNO, expected [M+H]⁺ = 174.06; [M+2]⁺ (³⁷Cl) = 176.06 .
  • Impurity Profiling: Conduct LC-MS or TLC to detect byproducts (e.g., over-chlorinated species) that skew data .

Q. How do the tert-butyl and chloromethyl substituents influence the electronic and steric properties of the oxazole core?

  • Methodological Answer:
  • Electronic Effects: The electron-donating tert-butyl group increases electron density at the oxazole ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. The chloromethyl group acts as an electron-withdrawing moiety, polarizing the ring .
  • Steric Effects: The bulky tert-butyl group hinders substitution at the 5-position, directing reactions to the 4-chloromethyl site. Computational modeling (DFT at B3LYP/6-31G* level) can map electrostatic potential surfaces to predict reactive sites .
  • Case Study: In crystallographic data (Monoclinic, P21/c), tert-butyl groups create steric bulk, reducing packing efficiency (V = 1792.7 ų for similar derivatives) .

Q. In crystallographic studies of this compound derivatives, how do packing interactions affect molecular conformation?

  • Methodological Answer:
  • Packing Analysis: Use software (e.g., Mercury CSD) to evaluate van der Waals interactions and hydrogen bonding. For example, chloromethyl groups may form weak C–H···Cl contacts (2.8–3.2 Å) with adjacent oxazole rings .
  • Conformational Rigidity: The tert-butyl group enforces a staggered conformation, minimizing torsional strain. Crystal lattice parameters (e.g., a = 7.4543 Å, β = 104.59°) reflect these constraints .

Data Contradictions and Mitigation

  • Synthetic Yield Variability: reports yields of 45–60% for chloromethylation, while suggests up to 70% under optimized conditions. Mitigate by adjusting stoichiometry (1.2 eq MOMCl) and catalyst (15 mol% ZnCl₂) .
  • Biological Activity: highlights oxazole derivatives as anticancer agents, but specific data for this compound is lacking. Validate via in vitro assays (e.g., MTT on HeLa cells) and compare with structurally similar compounds .

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